OTS514
Übersicht
Beschreibung
OTS514 ist ein hochpotenter Inhibitor des Enzyms Lymphokine-aktivierte Killer-T-Zell-gebundene Proteinkinase (TOPK). Diese Verbindung ist bekannt für ihre signifikanten Antikrebs-Eigenschaften, insbesondere bei der Hemmung des Wachstums von TOPK-positiven Krebszellen. This compound hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Thieno[2,3-c]chinolin-4(5H)-on-Derivat ist. Die synthetische Route umfasst typischerweise die Bildung des Thienochinolinkern, gefolgt von der Funktionalisierung an bestimmten Positionen, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung starker Basen, hoher Temperaturen und spezifischer Lösungsmittel, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, aber sie folgen wahrscheinlich ähnlichen synthetischen Routen mit Optimierung für die Produktion im großen Maßstab. Dies kann die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
OTS514 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung von TOPK und seine Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.
Biologie: In der biologischen Forschung wird this compound eingesetzt, um die Rolle von TOPK bei der Zellzyklusregulation, Apoptose und Proliferation von Krebszellen zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es spezifisch die Aktivität von TOPK hemmt, einer Kinase, die an der Zellzyklusregulation und Apoptose beteiligt ist. Durch die Bindung an das aktive Zentrum von TOPK verhindert this compound seine Phosphorylierung und die anschließende Aktivierung von nachgeschalteten Signalwegen. Diese Hemmung führt zu einem Zellzyklusarrest und Apoptose in TOPK-positiven Krebszellen. Zu den beteiligten molekularen Zielen und Pfaden gehören der FOXM1-Transkriptionsfaktor, die AKT-Signalgebung und andere pro-überlebensfördernde Faktoren .
Wirkmechanismus
Target of Action
The primary target of OTS514 is the T-LAK cell-originated protein kinase, also known as TOPK . This mitotic kinase is associated with the proliferation of tumor cells and the maintenance of cancer stem cells . It is upregulated in many human cancers, including multiple myeloma .
Mode of Action
This compound acts as a highly potent inhibitor of TOPK . It induces cell cycle arrest and apoptosis at nanomolar concentrations in a series of human myeloma cell lines . This leads to a robust apoptotic response, characterized by rapid cleavage of caspase 3 and PARP, and subsequent DNA fragmentation .
Biochemical Pathways
The inhibition of TOPK by this compound disrupts several key biochemical pathways. It leads to the activation of FOXO3 and CDK-inhibitory proteins, while simultaneously disrupting pro-survival kinase cascades . This includes the loss of FOXM1 and disruption of AKT, p38 MAPK, and NF-κB signaling .
Result of Action
The result of this compound’s action is a significant reduction in tumor size and the prevention of outgrowth of a putative CD138+ stem cell population from multiple myeloma patient-derived peripheral blood mononuclear cells . It also leads to robust cell death of CD138+ plasma cells in bone marrow cells from multiple myeloma patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines, such as IL-3 and IL-6, can stimulate the outgrowth of CD138+ cells from multiple myeloma patients’ peripheral blood mononuclear cells . Treatment with this compound can prevent this outgrowth , suggesting that the compound’s action, efficacy, and stability can be influenced by the biochemical environment.
Biochemische Analyse
Biochemical Properties
OTS514 interacts with the TOPK enzyme, inhibiting its activity . This interaction leads to the suppression of the growth of TOPK-positive cancer cells . The inhibition of TOPK by this compound is highly potent, with an IC50 value of 2.6 nM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cell cycle arrest and apoptosis at nanomolar concentrations in a series of human myeloma cell lines (HMCL) and prevents outgrowth of a putative CD138+ stem cell population from multiple myeloma (MM) patient-derived peripheral blood mononuclear cells . In bone marrow cells from MM patients, this compound treatment exhibited preferential killing of the malignant CD138+ plasma cells compared with the CD138- compartment .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces cell cycle arrest and apoptosis, likely through the inhibition of TOPK . This inhibition disrupts several signaling pathways, including AKT, p38 MAPK, and NF-κB signaling . The effects of this compound are independent of p53 mutation or deletion status .
Temporal Effects in Laboratory Settings
This compound shows potent anti-myeloma effects over time in laboratory settings . It induces rapid cleavage of caspase 3 and PARP, and subsequent DNA fragmentation, indicative of a robust apoptotic response .
Dosage Effects in Animal Models
In an aggressive mouse xenograft model, this compound given orally at 100 mg/kg 5 days per week was well tolerated and reduced tumor size by 48%-81% compared to control depending on the initial graft size .
Metabolic Pathways
It is known that this compound inhibits the TOPK enzyme, which is involved in several signaling pathways related to cell proliferation and survival .
Vorbereitungsmethoden
The synthesis of OTS514 involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-c]quinolin-4(5H)-one derivative. The synthetic route typically includes the formation of the thienoquinoline core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often involve the use of strong bases, high temperatures, and specific solvents to achieve the desired product with high purity .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
OTS514 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was möglicherweise seine Aktivität und Selektivität verändert.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
OTS514 ist einzigartig in seiner hohen Potenz und Selektivität für die TOPK-Hemmung. Ähnliche Verbindungen umfassen:
OTS964: Ein weiterer potenter TOPK-Inhibitor mit ähnlichen Antikrebs-Eigenschaften.
HI-TOPK-032: Ein TOPK-Inhibitor der ersten Generation mit geringerer Potenz im Vergleich zu this compound.
ADA-07:
Diese Verbindungen haben die gemeinsame Eigenschaft, TOPK zu zielen, unterscheiden sich jedoch in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften. This compound zeichnet sich durch seine hohe Potenz und Wirksamkeit in präklinischen Krebsmodellen aus .
Eigenschaften
IUPAC Name |
9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETLNMOJNONWOY-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is OTS514 and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). [, , , , , , , , , , , , ] TOPK is a serine/threonine kinase overexpressed in various cancers and implicated in tumor cell proliferation, survival, and stemness. [, , , , ] this compound binds to the ATP-binding pocket of TOPK, inhibiting its kinase activity. [] This inhibition leads to downstream effects like cell cycle arrest, apoptosis induction, and suppression of oncogenic signaling pathways like FOXM1, AKT, p38 MAPK, and NF-κB. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C20H19N3O2S, and its molecular weight is 365.45 g/mol. []
Q3: How effective is this compound in preclinical models of cancer?
A3: Preclinical studies demonstrate potent anti-tumor activity of this compound in various cancer models. For instance, in multiple myeloma models, this compound induced cell cycle arrest and apoptosis at nanomolar concentrations, suppressed the growth of myeloma cells in vitro, and significantly reduced tumor size in a xenograft mouse model. [] Similar anti-tumor effects were observed in models of ovarian cancer, small cell lung cancer, osteosarcoma, and non-small cell lung cancer. [, , , ]
Q4: Has this compound shown efficacy in any specific genetic subtypes of cancers?
A4: Interestingly, research indicates that this compound exhibits preferential activity against acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations. [, ] this compound treatment decreased cell viability, increased cell differentiation and apoptosis in primary blasts from patients relapsed after FLT3 inhibitor treatment. [] These findings suggest TOPK as a potential therapeutic target for this aggressive AML subtype.
Q5: Are there any biomarkers that can predict the efficacy of this compound?
A5: While specific biomarkers for predicting this compound efficacy are still under investigation, high TOPK expression levels in tumor tissues have been linked to increased sensitivity to this compound treatment and poor prognosis in various cancers, including ovarian cancer, osteosarcoma, and multiple myeloma. [, , ] Further research is needed to validate and expand upon these findings and identify other potential predictive biomarkers.
Q6: What are the potential limitations or challenges associated with this compound as a therapeutic agent?
A6: Despite its promising preclinical activity, the clinical translation of this compound faces challenges. Limited information is available regarding its pharmacokinetics, pharmacodynamics, potential long-term toxicity, and resistance mechanisms. [, , ] Further research is crucial to optimize its pharmacological properties, evaluate its safety profile, determine appropriate dosing strategies, and overcome potential resistance mechanisms to enhance its clinical applicability.
Q7: How does this compound compare to other TOPK inhibitors?
A7: While this compound is one of the most widely studied TOPK inhibitors, other compounds targeting TOPK are also being investigated. [] Direct comparisons between this compound and these other inhibitors are limited in the provided research. Future studies should focus on comparing the efficacy, selectivity, pharmacological properties, and toxicity profiles of different TOPK inhibitors to identify the most promising candidates for clinical development.
Q8: What are the future directions for research on this compound?
A8: Future research on this compound should focus on:
- Pharmacological Optimization: Enhancing the pharmacokinetic and pharmacodynamic properties of this compound through formulation strategies or chemical modifications to improve its stability, solubility, bioavailability, and target specificity. [, ]
- Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound and developing strategies to overcome them, such as combination therapies with other targeted agents or chemotherapies. []
- Biomarker Development: Identifying and validating biomarkers that can predict response to this compound treatment, monitor treatment response, and identify potential adverse effects. []
- Drug Delivery Systems: Exploring novel drug delivery systems to enhance the targeted delivery of this compound to tumor cells, improve its therapeutic index, and minimize potential off-target effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.